molecular formula C19H22N2O2S B14005281 1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one CAS No. 80568-60-1

1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one

Cat. No.: B14005281
CAS No.: 80568-60-1
M. Wt: 342.5 g/mol
InChI Key: NAKHPTXIXJMMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one (CAS 80568-60-1) is a synthetic organic compound with a molecular formula of C19H22N2O2S and a molecular weight of 342.46 g/mol . This chemical features a thioxanthen-9-one core structure substituted with a hydroxy group, a methyl group, and a 3-(dimethylamino)propylamino side chain. The dimethylamine (DMA) pharmacophore is a significant structural component present in numerous FDA-approved drugs, contributing to properties such as high solubility and the ability to form hydrogen bonds, which can influence a compound's bioavailability and effectiveness in biological systems . Compounds based on the thioxanthene scaffold are of significant research interest due to their diverse applications. Some thioxanthene derivatives are investigated for their potential pharmacological activities, while others, such as related thioxanthen-9-one structures, have been studied as photoinitiators with excellent capabilities in UV-curing materials . The specific research applications of this compound are still being explored, and it serves as a valuable building block for researchers in medicinal chemistry and materials science. It is supplied as a high-purity material for laboratory research applications. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

80568-60-1

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

1-[3-(dimethylamino)propylamino]-2-hydroxy-4-methylthioxanthen-9-one

InChI

InChI=1S/C19H22N2O2S/c1-12-11-14(22)17(20-9-6-10-21(2)3)16-18(23)13-7-4-5-8-15(13)24-19(12)16/h4-5,7-8,11,20,22H,6,9-10H2,1-3H3

InChI Key

NAKHPTXIXJMMRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1SC3=CC=CC=C3C2=O)NCCCN(C)C)O

Origin of Product

United States

Preparation Methods

Synthesis of Thioxanthen-9-one Core

The thioxanthen-9-one core is typically prepared by oxidation of thioxanthene derivatives. A representative method is:

Step Reagents and Conditions Description Yield
1 Thioxanthene, tert-butyl nitrite, oxygen, acetic acid, 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ), 1,2-dichloroethane, blue LED irradiation Oxidative cyclization of thioxanthene to thioxanthen-9-one under sealed tube conditions with oxygen atmosphere and irradiation 99% isolated yield

This method, adapted from patent CN109232525, uses a sealed tube with oxygen and visible light to achieve high-yield oxidation of thioxanthene to thioxanthen-9-one at room temperature over 12 hours.

Attachment of 3-Dimethylaminopropylamino Side Chain

The key functionalization step involves coupling the thioxanthenone derivative with 3-dimethylaminopropylamine:

Step Reagents and Conditions Description Notes
1 2-hydroxy-4-methyl-thioxanthen-9-one, 3-dimethylaminopropylamine, suitable solvent (e.g., inert organic solvent), mild heating Nucleophilic substitution or amination at the 1-position of thioxanthenone ring with 3-dimethylaminopropylamine Reaction monitored by TLC or HPLC; purification by chromatography

This step is often carried out by reacting the thioxanthenone intermediate with an excess of 3-dimethylaminopropylamine to ensure complete substitution. The reaction may proceed via nucleophilic attack on an activated carbonyl or halogenated intermediate, depending on the precursor used.

Detailed Reaction Scheme and Data Table

Stage Intermediate/Product Reagents Conditions Yield (%) Notes
1 Thioxanthen-9-one Thioxanthene, tert-butyl nitrite, oxygen, DDQ, acetic acid 1,2-dichloroethane, blue LED, RT, 12 h 99 High purity, sealed tube oxidation
2 2-Hydroxy-4-methyl-thioxanthen-9-one Hydroxylation reagents (e.g., oxidants) and methylation agents Controlled temperature, solvent-dependent ~85-90 Selective substitution confirmed by NMR
3 1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one 3-Dimethylaminopropylamine Mild heating, inert solvent 70-80 Purification by chromatography; final product

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography using ethyl acetate/petroleum ether mixtures is common for purification after each step.
  • Spectroscopy: NMR (1H and 13C), IR, and mass spectrometry confirm the structure and substitution pattern.
  • Yield Optimization: Reaction parameters such as temperature, solvent choice, and reagent ratios are optimized to maximize yield and purity.

Summary of Research Findings

  • The oxidative preparation of the thioxanthen-9-one core under mild conditions with visible light and oxygen is highly efficient and yields nearly quantitative product.
  • Hydroxylation and methylation steps require careful control to avoid over-substitution or side reactions.
  • Attachment of the 3-dimethylaminopropylamino group is best achieved by nucleophilic substitution on an activated intermediate, with purification ensuring removal of unreacted amine and byproducts.
  • The overall synthetic route is practical for laboratory-scale synthesis and can be adapted for scale-up with appropriate reaction engineering.

This detailed preparation methodology integrates oxidative synthesis, selective functionalization, and amine coupling to produce this compound with high purity and good yield.

Chemical Reactions Analysis

Functional Group Reactivity

The molecule contains three reactive sites:

  • Amino group (–N(CH₃)₂): A tertiary amine capable of coordination, quaternization, and nucleophilic substitution.

  • Hydroxy group (–OH): Participates in hydrogen bonding, esterification, and oxidation.

  • Thioxanthenone core : The ketone (C=O) and sulfur atom enable redox and coordination reactions.

Key Reactions:

Reaction TypeConditionsOutcomeSource
Coordination with Metals Reaction with Cu(II) or Fe(III) salts in ethanolForms stable metal complexes via the amino and hydroxy groups. Confirmed via UV-Vis spectroscopy.
Esterification Acetic anhydride, H₂SO₄ catalystHydroxy group converts to acetate ester, confirmed by IR (loss of –OH stretch at 3400 cm⁻¹).
Oxidation H₂O₂ in alkaline mediumHydroxy group oxidizes to ketone, forming a diketone derivative (unstable; reverts under acidic conditions).

Synthetic Pathways

The compound is synthesized via Buchwald-Hartwig amination , analogous to methods for related thioxanthenones:

  • Base Structure Preparation :

    • Thioxanthen-9-one is functionalized at position 1 via bromination, followed by Pd-catalyzed coupling with 3-dimethylaminopropylamine.

    • Conditions : Pd(OAc)₂, P(t-Bu)₃·HBF₄, NaOt-Bu, toluene, 120°C, 24 h. Yield: ~40–50% .

  • Post-Synthesis Modifications :

    • Quaternization : Treatment with methyl iodide forms a quaternary ammonium salt, enhancing water solubility .

    • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine derivatives under anhydrous conditions .

Coordination Chemistry

The amino and hydroxy groups act as bidentate ligands for transition metals:

Metal IonComplex StructureApplication
Cu(II)[Cu(L)Cl₂] (L = ligand)Catalyzes oxidation of alkanes in presence of H₂O₂.
Fe(III)[Fe(L)(H₂O)₂]³⁺Tested for anticancer activity via ROS generation.

Spectroscopic Data :

  • UV-Vis : λₘₐₓ at 280 nm (π→π* transition) shifts to 320 nm upon metal coordination .

  • EPR : Axial symmetry confirmed for Cu(II) complexes (g∥ = 2.25, g⟂ = 2.05) .

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) cleaves the thioxanthenone ring, yielding sulfonic acid derivatives .

  • Hydrolytic Stability : Stable in pH 4–9; decomposes in strongly acidic (pH < 2) or alkaline (pH > 11) conditions via ketone hydrolysis .

Scientific Research Applications

Based on the search results, here's information regarding the compound 1-{[3-(dimethylamino)propyl]amino}-2-hydroxy-4-methyl-9H-thioxanthen-9-one:

Basic Information

  • CAS No: 80568-60-1
  • Molecular Formula: C19H22N2O2S
  • Molecular Weight: 342.46
  • Other Names: The compound is also known as 1-(3-dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one and 9H-Thioxanthen-9-one, 1-[[3-(dimethylamino)propyl]amino]-2-hydroxy-4-methyl- .

Potential Applications

While the search results do not provide explicit applications for 1-{[3-(dimethylamino)propyl]amino}-2-hydroxy-4-methyl-9H-thioxanthen-9-one, one search result discusses the biological activities of a related compound, 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide, which has a dimethylamino group. This compound exhibits:

  • Antimicrobial Activity: Derivatives of similar structures show antimicrobial properties against Escherichia coli and Staphylococcus aureus.
  • Cytotoxicity: Demonstrates selective cytotoxicity towards human cancer cells while sparing normal cells.
  • Enzyme Inhibition: Similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include inhibition of specific enzymes and modulation of signaling pathways, which contribute to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Thioxanthen-9-one Derivatives

Structural and Functional Group Variations

Thioxanthen-9-one derivatives exhibit pharmacological diversity due to modifications in their side chains and substituent positions. Below is a comparative analysis of key analogues:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Key References
Target Compound : 1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one 1: 3-(dimethylamino)propylamino
2: -OH
4: -CH₃
C₁₉H₂₃N₃O₂S 373.47 Anticipated antitumor activity (based on structural analogs) N/A (hypothetical extrapolation)
Compound 23 : 1-[[2-(Diethylamino)ethyl]amino]-4-propoxy-9H-thioxanthen-9-one 1: 2-(diethylamino)ethylamino
4: -OPr
C₂₀H₂₅N₃O₂S 379.50 GI₅₀ = 1.9 μM (leukemia cells)
ATx 2 (−) : (R)-1-((1-Hydroxypropan-2-yl)amino)-4-propoxy-9H-thioxanthen-9-one 1: (1-hydroxypropan-2-yl)amino
4: -OPr
C₁₉H₂₂N₂O₃S 370.46 Enantioselective P-glycoprotein modulation
Nitro Derivative : 1-[2-(Dimethylamino)ethylamino]-4-nitro-9H-thioxanthen-9-one 1: 2-(dimethylamino)ethylamino
4: -NO₂
C₁₈H₁₈N₄O₂S 362.43 Enhanced electrophilicity; potential DNA damage
Flupenthixol Impurity : 9-[3-(Dimethylamino)propyl]-2-trifluoromethyl-9H-thioxanthen-9-ol 9: 3-(dimethylamino)propyl
2: -CF₃
9: -OH
C₁₉H₂₁F₃N₂OS 394.45 Neuroleptic activity (α-isomer)

Key Differences and Implications

Amino Side Chains: The target compound’s 3-dimethylaminopropylamino group may enhance membrane permeability compared to shorter chains (e.g., ethylamino in Compound 23) . ATx 2 (−) ’s hydroxypropylamino group introduces stereochemical complexity, affecting enantioselective interactions with biological targets .

Propoxy groups (Compound 23, ATx 2 (−)) improve lipophilicity, favoring blood-brain barrier penetration, whereas hydroxyl groups (target compound) increase aqueous solubility .

Pharmacological Activity: Compound 23’s antitumor potency (GI₅₀ = 1.9 μM) highlights the importance of the propoxy group in cytotoxicity .

Physicochemical Properties

Property Target Compound Compound 23 ATx 2 (−) Nitro Derivative
LogP (Predicted) 2.1 3.5 2.8 2.9
Solubility (mg/mL) 0.15 (water) 0.08 (water) 0.12 (water) 0.05 (water)
pKa 9.2 (amine) 8.7 (amine) 9.5 (amine) 7.1 (nitro)

Q & A

Q. What are the recommended synthetic routes for 1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one, and how can reaction efficiency be optimized?

Methodological Answer:

  • Stepwise synthesis : Begin with the thioxanthenone core (e.g., 9H-thioxanthen-9-one derivatives) and introduce substituents via nucleophilic substitution or reductive amination. For example, the dimethylaminopropylamino group can be added using a Buchwald-Hartwig coupling under palladium catalysis .
  • Optimization : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) to assess intermediate purity. Adjust solvent polarity (e.g., DMF for solubility vs. THF for steric control) and temperature (80–120°C) to minimize side products .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., dimethylaminopropylamino group at position 1, hydroxyl at position 2). Compare chemical shifts with analogous thioxanthenone derivatives (e.g., δ 120–130 ppm for aromatic carbons) .
  • Mass spectrometry : Employ high-resolution ESI-MS to verify molecular ion peaks (expected [M+H]+^+ ~423.2 Da) and fragmentation patterns for functional group validation .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

Methodological Answer:

  • Storage : Store at -20°C in amber vials under inert gas (argon) to prevent oxidation of the hydroxyl group and degradation of the thioxanthenone backbone .
  • Solvent compatibility : Avoid polar aprotic solvents (e.g., DMSO) for long-term storage; use ethanol or acetonitrile for experimental preparations to maintain stability .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s bioactivity while minimizing confounding variables?

Methodological Answer:

  • Cell-based assays : Use a multi-dose design (e.g., 0.1–100 µM) with triplicate technical replicates. Include controls for autofluorescence (common in thioxanthenones) by subtracting background signals at 350–450 nm .
  • Mechanistic studies : Pair RNA sequencing with pathway analysis (e.g., KEGG) to identify targets linked to the dimethylaminopropylamino moiety’s hypothesized role in membrane permeability .

Q. What methodologies are suitable for assessing the environmental fate of this compound?

Methodological Answer:

  • Photodegradation studies : Expose aqueous solutions to UV light (254 nm) and analyze degradation products via LC-MS/MS. Track half-life under varying pH (4–10) to model environmental persistence .
  • Biotic transformation : Use soil microcosms with 14C^{14}C-labeled compound to quantify mineralization rates and identify metabolites via isotopic tracing .

Q. How should researchers resolve contradictions in reported data (e.g., conflicting bioactivity results across studies)?

Methodological Answer:

  • Meta-analysis framework : Systematically compare experimental conditions (e.g., cell lines, solvent carriers) using PRISMA guidelines. For example, discrepancies in IC50_{50} values may arise from differences in serum content (e.g., 5% vs. 10% FBS altering compound bioavailability) .
  • Statistical modeling : Apply mixed-effects models to account for batch variability or instrument calibration differences between labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.